2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole derivatives can be synthesized via various synthetic routes . For instance, one method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of imidazole-containing compounds can be complex due to the presence of multiple functional groups and heterocyclic rings . The exact structure would depend on the specific substituents attached to the imidazole ring.Chemical Reactions Analysis
Imidazole and its derivatives can undergo a variety of chemical reactions due to their amphoteric nature, showing both acidic and basic properties . They can react with both acids and bases, and can participate in various types of organic reactions.Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of specific imidazole derivatives would depend on their exact structure and the nature of their substituents.Scientific Research Applications
Synthesis and Structural Characterization
Utility in Constructing Novel Derivatives : This compound has been used as a precursor in the synthesis of novel pyrazole and thiazole derivatives. The process involves the reaction of chloroacetonitrile with piperidine, leading to unexpected products due to the unique reactivity of the intermediate compounds. These synthesized derivatives have potential applications in various fields, including medicinal chemistry and material science (Khalil et al., 2017).
Potential as an ACAT-1 Inhibitor : Another research identified a derivative of this compound as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), highlighting its selectivity and potential therapeutic applications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Biological Activities
Antimicrobial and Antifungal Activities : Some derivatives synthesized from the compound have demonstrated promising antimicrobial and antifungal activities. These studies offer insights into the compound's potential as a lead structure for developing new antimicrobial agents (Alegaon & Alagawadi, 2011).
Anticancer and Cytotoxic Activities : Derivatives of this compound have been synthesized and tested for their cytotoxicity against human cancer cell lines, indicating potential for cancer treatment. The structure-activity relationship (SAR) studies of these derivatives can help in identifying more potent anticancer agents (Ding et al., 2012).
Mechanism of Action
The mechanism of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological system they interact with . They have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Future Directions
Properties
IUPAC Name |
2-[4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O3S/c1-10-8-28-14(20-10)21-12(25)6-22-4-2-11(3-5-22)23-7-13(26)24(15(23)27)9-16(17,18)19/h8,11H,2-7,9H2,1H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAURPBKQVQSDTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.